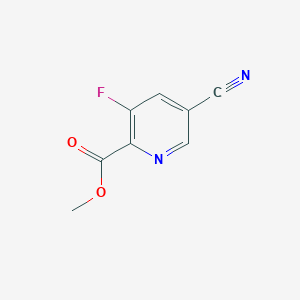

Methyl 5-cyano-3-fluoropicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)7-6(9)2-5(3-10)4-11-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYQNPOGKCZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-cyano-3-fluoropicolinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-cyano-3-fluoropicolinate is a highly functionalized pyridine derivative of significant interest in modern synthetic chemistry. Its unique arrangement of electron-withdrawing groups and reactive sites makes it a valuable intermediate in the preparation of complex molecular architectures, particularly in the agrochemical and pharmaceutical sectors. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and potential applications, with a focus on the underlying chemical principles and practical considerations for laboratory use.

Introduction: The Strategic Importance of Fluorinated Picolinates

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science for modulating physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a prevalent structural motif in a wide array of biologically active compounds. The combination of these features in this compound results in a versatile building block with considerable potential for the synthesis of novel agrochemicals and pharmaceuticals.

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound involves a multi-step process commencing from readily available starting materials. The following protocol is adapted from the patent literature and represents a robust method for the preparation of this key intermediate.

Synthesis Pathway Overview

The synthesis can be conceptually broken down into two key transformations: the formation of a cyanopyridine precursor followed by the construction of the picolinate ring system.

Caption: General synthetic strategy for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Cyanopyridine Intermediate

-

To a solution of 3,5-difluoro-2-methoxypyridine in a suitable aprotic solvent such as tetrahydrofuran (THF), add methyl cyanoacetate.

-

Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at a controlled temperature (e.g., 0 °C) to facilitate the Knoevenagel condensation.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization and Aromatization to this compound

-

The crude intermediate from Step 1 is then subjected to cyclization and aromatization. This can be achieved through various methods, including thermal or acid-catalyzed cyclization.

-

A common approach involves heating the intermediate in a high-boiling point solvent, with or without a catalyst, to promote the intramolecular cyclization and subsequent elimination to form the pyridine ring.

-

After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, and the product is isolated by extraction and purified by column chromatography on silica gel to afford this compound.

Rationale behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base is crucial for the deprotonation of methyl cyanoacetate to form the reactive carbanion without competing side reactions.

-

Aprotic Solvent: An aprotic solvent like THF is used to prevent the quenching of the strong base and the reactive intermediates.

-

Controlled Temperature: The initial addition of the base is performed at a low temperature to manage the exothermicity of the reaction and prevent side product formation.

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of this compound is not extensively reported in the public domain. However, based on its structure and data from suppliers, the following properties can be summarized:

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅FN₂O₂ | - |

| Molecular Weight | 180.14 g/mol | - |

| CAS Number | 1200498-42-5 | [1] |

| Appearance | Expected to be a solid | Inference from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inference from structure |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (s, 1H), 7.85 (d, 1H), 4.05 (s, 3H) | Patent Data |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is governed by its three key functional groups: the cyano group, the fluorine atom, and the methyl ester.

Caption: Key reactive sites of this compound.

-

Cyano Group: The nitrile functionality can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions. It can also be reduced to an amine or converted to a tetrazole ring, offering a route to a diverse range of derivatives.

-

Fluorine Atom: The fluorine atom, activated by the electron-withdrawing cyano and ester groups, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at the 3-position of the pyridine ring.

-

Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also undergo transesterification reactions.

Applications in Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical industry. The strategic placement of its functional groups allows for sequential and regioselective modifications to build up molecular complexity.

While specific, publicly disclosed final products derived from this intermediate are limited, the structural motif is characteristic of compounds found in modern herbicides and fungicides. The presence of the fluorinated picolinate core is often associated with enhanced biological activity and favorable metabolic profiles in agrochemical candidates.

In the pharmaceutical realm, related 3-cyano-5-fluorophenyl derivatives are known to be precursors for mGlu5 negative allosteric modulators, which have therapeutic potential in treating central nervous system disorders[2][3]. This suggests that this compound could also serve as a valuable building block in the discovery of novel therapeutics.

Alternative Synthetic Strategies

While the previously described method is a direct route, other synthetic strategies for constructing substituted picolinates can be considered, which may offer advantages in terms of starting material availability or scalability.

-

From Substituted Pyridines: An alternative approach involves the functionalization of a pre-existing pyridine ring. For instance, a suitably substituted 3-fluoropicolinic acid could be esterified and then subjected to cyanation.

-

Ring Formation Reactions: Various classical named reactions for pyridine synthesis, such as the Hantzsch synthesis or adaptations of the Thorpe-Ziegler reaction, could potentially be employed to construct the cyanofluoropicolinate ring system from acyclic precursors[4].

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: Compounds containing cyano groups can be toxic if ingested or absorbed through the skin. Assume the compound is harmful and handle it with appropriate care.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its synthesis, while requiring careful control of reaction conditions, is achievable from accessible starting materials. The compound's rich chemical reactivity, stemming from its cyano, fluoro, and ester functionalities, provides chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of key building blocks like this compound in enabling innovation is set to increase.

References

-

PubChem. (n.d.). Methyl 5-cyano-2-methylpentanoate. Retrieved from [Link]

-

Whiteker, G. T., et al. (2015). Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines. Organic Letters, 17(11), 2752–2755. [Link]

- Baker, D. R., Fenyes, J. G., Moberg, W. K., & Cross, B. (Eds.). (1991). Synthesis and Chemistry of Agrochemicals II. American Chemical Society.

-

Lindsley, C. W., et al. (2010). (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction. ACS Chemical Neuroscience, 1(4), 303–310. [Link]

-

Jeschke, P. (2017). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Pest Management Science, 73(5), 857–867. [Link]

-

Lindsley, C. W., et al. (2008). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 18(15), 4385–4389. [Link]

-

PubChem. (n.d.). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. Retrieved from [Link]

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

-

PubChem. (n.d.). Methyl 3-cyano-5-methylhexanoate. Retrieved from [Link]

-

Comins, D. L., & Joseph, S. P. (1996). Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition?. Journal of the Chemical Society, Perkin Transactions 1, (18), 2213-2217. [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. (n.d.). METHYL CYANOACETATE. Retrieved from [Link]

-

Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273). Springer, Cham.

-

PubChem. (n.d.). 3-Cyano-5-methylhexanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Cyano-3-methylpentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl cyanoacetate. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to Methyl 5-cyano-3-fluoropicolinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-cyano-3-fluoropicolinate, a substituted pyridine derivative, has emerged as a significant building block in the landscape of medicinal chemistry and drug development. Its unique structural features, including a fluorine atom, a cyano group, and a methyl ester on a pyridine scaffold, offer a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical identity, synthesis, properties, and applications, with a focus on its utility for professionals in the pharmaceutical sciences.

Core Chemical Identifiers

A precise understanding of the chemical identity of a compound is fundamental for its application in research and development.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | methyl 5-cyano-3-fluoropyridine-2-carboxylate |

| CAS Number | 1200498-42-5[1] |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

| Canonical SMILES | COC(=O)C1=C(F)C=C(C=N1)C#N |

Synthesis and Chemical Properties

A plausible synthetic approach can be conceptualized through a multi-step process, beginning with a suitable pyridine precursor. The introduction of the fluorine, cyano, and ester functionalities would likely proceed through a series of regioselective reactions.

Caption: Key influences of fluorine incorporation in drug molecules.

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The pyridine core is a common motif in many approved drugs, and the specific substitution pattern of this molecule makes it an attractive starting material for library synthesis and lead optimization in drug discovery programs.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in compounds investigated for a range of therapeutic areas. The combination of a cyano group and a fluorine atom on an aromatic ring is a feature found in various enzyme inhibitors and receptor modulators.

Experimental Protocols: A General Approach to Picolinate Ester Synthesis

The following is a generalized protocol for the synthesis of picolinate esters, which can be adapted for the synthesis of this compound, assuming the availability of the corresponding carboxylic acid precursor.

Objective: To synthesize a methyl picolinate ester from the corresponding picolinic acid.

Materials:

-

5-Cyano-3-fluoropicolinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (Et₃N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-cyano-3-fluoropicolinic acid (1.0 eq) in anhydrous DCM.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.

-

-

Esterification:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, prepare a solution of anhydrous methanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the acid chloride solution in an ice bath and slowly add the methanol/triethylamine solution dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, or until the reaction is complete.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Disclaimer: This is a generalized protocol and should be adapted and optimized based on the specific reactivity of the starting materials and intermediates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a highly functionalized building block with significant potential in the field of drug discovery. Its unique combination of reactive sites and the presence of a strategically important fluorine atom make it a valuable tool for medicinal chemists. A thorough understanding of its chemical properties and synthetic accessibility is key to unlocking its full potential in the development of novel therapeutics. As the demand for more effective and safer drugs continues to grow, the utility of such versatile chemical scaffolds is poised to increase, making this compound a compound of considerable interest for the foreseeable future.

References

A comprehensive list of references will be compiled based on the specific literature and patents that utilize or describe this compound and its analogs. For the purpose of this guide, the provided search results offer a starting point for further investigation into the synthesis and applications of fluorinated picolinates and related heterocyclic compounds.

Sources

An In-depth Technical Guide to Methyl 5-cyano-3-fluoropicolinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Picolinates in Medicinal Chemistry

Methyl 5-cyano-3-fluoropicolinate is a strategically-functionalized aromatic heterocycle that has emerged as a valuable building block in the synthesis of complex bioactive molecules. Its unique arrangement of a methyl ester, a cyano group, and a fluorine atom on a pyridine ring offers medicinal chemists a versatile scaffold for molecular elaboration. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles. The cyano group and methyl ester provide orthogonal handles for a variety of chemical transformations, including nucleophilic additions, reductions, and coupling reactions. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, underscoring its utility in contemporary drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions. The systematic IUPAC name for this compound is methyl 5-cyano-3-fluoropyridine-2-carboxylate.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molecular Weight | 180.14 g/mol | [1] |

| CAS Number | 1200498-42-5 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (inferred) | |

| SMILES | COC(=O)C1=C(C=C(C=N1)C#N)F | |

| InChI | InChI=1S/C8H5FN2O2/c1-13-8(12)7-6(9)2-5(3-10)4-11-7/h2,4H,1H3 | |

| InChIKey | JBYQNPOGKCZBLJ-UHFFFAOYSA-N |

Synthesis of this compound: A Probable Synthetic Route

Conceptual Two-Step Synthesis:

A plausible synthetic strategy would begin with a suitable commercially available fluorinated pyridine derivative, which would undergo cyanation followed by oxidation and subsequent esterification, or a more direct route from a pre-functionalized picolinic acid. A key intermediate in the likely synthesis is 5-cyano-3-fluoropicolinic acid.

Experimental Protocol: Esterification of 5-cyano-3-fluoropicolinic acid

This protocol is a generalized procedure based on well-established esterification methods and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound via the esterification of 5-cyano-3-fluoropicolinic acid.

Materials:

-

5-cyano-3-fluoropicolinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent like DCC or EDC

-

A non-nucleophilic base such as triethylamine (if using a coupling agent)

-

Anhydrous dichloromethane (DCM) or other suitable a-protic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classic method involves heating the carboxylic acid in an excess of the alcohol with a strong acid catalyst.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-cyano-3-fluoropicolinic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride (generated in situ from acetyl chloride), to the suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography or recrystallization.

Method 2: Steglich Esterification (DCC/DMAP Coupling)

This method is performed under milder, neutral conditions and is suitable for more sensitive substrates.[2]

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 5-cyano-3-fluoropicolinic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[2]

-

Alcohol Addition: Add a stoichiometric equivalent or a slight excess of anhydrous methanol to the solution.

-

Coupling Agent Addition: Cool the mixture in an ice bath and add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in dichloromethane dropwise.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP, followed by saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The resulting crude product can be purified by flash column chromatography.[2]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. The strategic placement of its functional groups allows for diverse synthetic manipulations.

Role as a Versatile Building Block:

-

Amide Formation: The methyl ester can be readily converted to amides by reaction with primary or secondary amines. This is a common step in the synthesis of many pharmaceutical agents.

-

Reduction of the Cyano Group: The nitrile functionality can be reduced to a primary amine, which can then be further functionalized.

-

Nucleophilic Aromatic Substitution: The fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functional groups.

-

Cross-Coupling Reactions: The pyridine ring can participate in various transition-metal-catalyzed cross-coupling reactions to form more complex molecular architectures.

Visualization of Synthetic Utility

The following diagram illustrates the potential synthetic transformations of this compound, highlighting its role as a versatile synthetic intermediate.

Caption: Potential synthetic pathways originating from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups on a fluorinated pyridine scaffold provides a robust platform for the development of novel therapeutic agents. The synthetic routes to this compound are based on well-established chemical principles, and its subsequent derivatization can lead to a wide array of molecular structures with diverse biological activities. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such strategically designed building blocks in accelerating the drug discovery process cannot be overstated.

References

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PubMed Central. Available at: [Link].

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link].

-

Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link].

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link].

- Esterification of 2,5-furan-dicarboxylic acid. Google Patents.

-

This compound. Lead Sciences. Available at: [Link].

-

WO 2012/059798 A2. Google APIs. Available at: [Link].

-

Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link].

-

Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. PubMed Central. Available at: [Link].

-

2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. ResearchGate. Available at: [Link].

-

5-Cyano-3-pyridinyl boronic acid | CAS 497147-93-0. Catsyn. Available at: [Link].

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 5-cyano-3-fluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-cyano-3-fluoropicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of a cyano group, a fluorine atom, and a methyl ester on the picolinate scaffold offers multiple points for molecular interaction and further functionalization. Accurate structural elucidation and purity assessment are paramount for its application in any field. This guide provides an in-depth overview of the expected spectroscopic characteristics of this compound, drawing upon foundational spectroscopic principles and data from analogous structures. While direct experimental data for this specific compound is not widely available in the public domain, this document serves as a robust predictive guide for its analysis.

The molecular structure of this compound is presented below.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide crucial information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

-

Aromatic Protons (H4 and H6): The electron-withdrawing nature of the cyano, fluoro, and ester groups will deshield the ring protons, causing them to appear at a relatively downfield chemical shift, likely in the range of 8.0-9.0 ppm. The coupling between these protons (⁴JHH) will be a small meta-coupling, on the order of 2-3 Hz. The fluorine atom will also couple to the adjacent proton (H4), resulting in a doublet of doublets or a more complex multiplet for this signal. The proton at the 6-position will likely be a doublet.

-

Methyl Protons (-OCH₃): The methyl protons of the ester group are expected to appear as a sharp singlet at approximately 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.2 - 8.5 | d | ⁴JHF ≈ 4-6 Hz |

| H6 | 8.8 - 9.1 | d | ⁴JHH ≈ 2-3 Hz |

| -OCH₃ | ~3.9 - 4.1 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the ring.[1] Quaternary carbons, those not attached to any protons, are expected to show weaker signals.[2]

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically appearing around 160-165 ppm.

-

Aromatic Carbons: The pyridine ring carbons will appear in the range of 110-160 ppm. The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz. The other carbons will also exhibit smaller C-F couplings. The carbon attached to the cyano group (C5) and the cyano carbon itself will also have distinct chemical shifts. The chemical shifts of cyano groups in substituted thiophenes have been studied, providing some basis for prediction.[3]

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will be the most upfield signal, expected around 53-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Features |

| C=O | 160 - 165 | Quaternary, weak signal |

| C2 | 145 - 150 | Quaternary |

| C3 | 155 - 160 (d, ¹JCF ≈ 250 Hz) | Large C-F coupling |

| C4 | 120 - 125 | Coupled to H4 and F |

| C5 | 115 - 120 | Quaternary |

| C6 | 150 - 155 | Coupled to H6 |

| -C≡N | 110 - 115 | Quaternary, weak signal |

| -OCH₃ | 53 - 55 | - |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom.[4] For this compound, a single resonance is expected.

-

The chemical shift of the fluorine atom is influenced by the substituents on the pyridine ring. The presence of the electron-withdrawing cyano and ester groups is expected to shift the signal downfield compared to simple fluoropyridines. A predicted chemical shift would be in the range of -110 to -130 ppm (relative to CFCl₃).

-

The signal will be split into a doublet by the adjacent proton (H4) with a coupling constant (⁴JFH) of approximately 4-6 Hz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano, carbonyl, and C-F bonds, as well as aromatic C-H and C=C/C=N stretching vibrations.[5]

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C≡N stretch (cyano) | 2240 - 2220 | Sharp, Medium |

| C=O stretch (ester) | 1740 - 1720 | Strong |

| C=C and C=N stretch (aromatic ring) | 1600 - 1450 | Medium to Strong |

| C-F stretch | 1250 - 1000 | Strong |

| C-O stretch (ester) | 1300 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅FN₂O₂), the molecular weight is 180.14 g/mol .[6]

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 180.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 149, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 121. Further fragmentation of the pyridine ring is also expected. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

While specific experimental data is not presented, the following outlines the general procedures for acquiring the spectroscopic data discussed.

Sample Preparation

-

NMR: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

IR: For a solid sample, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved sample, a thin film can be prepared between salt plates (e.g., NaCl or KBr).

-

MS: A dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) is prepared for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For EI, the sample can be introduced directly or via a gas chromatograph.

Instrumentation and Data Acquisition

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Figure 2: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive prediction of the key spectroscopic data (NMR, IR, and MS) for this compound. By understanding these expected spectral features, researchers and scientists can more effectively identify and characterize this compound, ensuring its purity and confirming its structure for use in drug development and other scientific applications. The provided information serves as a valuable reference for interpreting experimental data and guiding further analytical work.

References

-

MDPI. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Retrieved from [Link]5]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]1]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]2]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts. Retrieved from [Link]3]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]6]

Sources

- 1. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. m.youtube.com [m.youtube.com]

- 3. A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds [mdpi.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

The Strategic Utility of Methyl 5-cyano-3-fluoropicolinate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Highly Functionalized Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and cyano moieties into heterocyclic scaffolds has become a cornerstone of rational drug design. These functional groups can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. Methyl 5-cyano-3-fluoropicolinate, a highly functionalized pyridine derivative, represents a versatile building block that embodies this design philosophy. This technical guide provides a comprehensive overview of its commercial availability, physicochemical characteristics, and its emerging role as a valuable tool in the synthesis of novel therapeutic agents.

Commercial Availability and Supplier Landscape

This compound is available from a number of specialized chemical suppliers catering to the research and development sector. As a niche building block, its availability may be subject to lead times, and it is typically offered in research quantities.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| BLDpharm (via Lead Sciences)[1] | BD294882 | 95% | 100mg, 250mg, 1g | 1200498-42-5 |

It is imperative for researchers to verify the purity and identity of the compound upon receipt through appropriate analytical methods to ensure the integrity of their synthetic endeavors.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective application in synthesis.

Molecular and Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1200498-42-5 | Lead Sciences[1] |

| Molecular Formula | C₈H₅FN₂O₂ | Lead Sciences[1] |

| Molecular Weight | 180.14 g/mol | Lead Sciences[1] |

| Appearance | (Not specified, likely a solid) | N/A |

| Solubility | (Not specified, likely soluble in common organic solvents) | N/A |

| Melting Point | (Not specified) | N/A |

| Boiling Point | (Not specified) | N/A |

Predicted Spectroscopic Data:

Mass Spectrometry (Predicted): The predicted mass-to-charge ratios for various adducts can aid in the identification of the compound in reaction mixtures.

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.04079 |

| [M+Na]⁺ | 203.02273 |

| [M-H]⁻ | 179.02623 |

Data sourced from PubChemLite.

Synthetic Considerations and Reactivity

-

Cascade cyclization of fluoroalkyl alkynylimines: This method has been successfully employed for the synthesis of 4-amino-5-fluoropicolinates and could potentially be adapted.[2][3]

-

Functional group interconversion on a pre-formed pyridine ring: This could involve reactions such as Sandmeyer reaction for the introduction of the cyano group or nucleophilic aromatic substitution to introduce the fluorine atom, although the latter can be challenging on electron-deficient rings.

The reactivity of this compound is dictated by its constituent functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The pyridine ring itself is electron-deficient and can be susceptible to nucleophilic attack, particularly with the activating effect of the fluorine and cyano substituents.

Applications in Drug Discovery: A Versatile Building Block

The unique arrangement of the methyl ester, cyano, and fluoro substituents on the picolinate core makes this compound a highly attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Rationale for its utility:

-

Fluorine as a Bioisostere: The introduction of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve binding affinity through favorable electrostatic interactions.

-

The Cyano Group as a Versatile Handle: The cyano group is a key functional group in many approved drugs and serves as a versatile synthetic handle for further molecular elaboration. It can act as a hydrogen bond acceptor and can be transformed into other important functional groups.

-

The Picolinate Scaffold: The pyridine ring is a common motif in pharmaceuticals, and the picolinate (pyridine-2-carboxylate) scaffold provides a rigid framework for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.

Potential Therapeutic Areas:

While specific examples of drug candidates derived from this compound are not yet in the public domain, analogous structures containing cyanofluoropyridine moieties have been explored in various therapeutic areas, including:

-

Oncology: As building blocks for kinase inhibitors and other anti-cancer agents.

-

Neuroscience: In the development of agents targeting receptors and enzymes in the central nervous system.

-

Infectious Diseases: As scaffolds for novel antibacterial and antiviral compounds.

Experimental Workflow: Hypothetical Derivatization

The following diagram illustrates a hypothetical workflow for the derivatization of this compound, showcasing its potential in generating a library of compounds for screening.

Caption: Hypothetical derivatization workflow for this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its use in synthesis. A combination of analytical techniques should be employed for quality control:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the material. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would likely be appropriate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹⁹F NMR spectrum would also be highly informative for confirming the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitrile (C≡N) and carbonyl (C=O) stretches.

Safety, Handling, and Storage

As with any laboratory chemical, appropriate safety precautions must be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling substituted pyridines and cyano compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.[4] The container should be tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core with cyano and methyl ester functionalities provides a rich platform for the synthesis of novel and complex molecules. While detailed experimental data on this specific compound is still emerging, the principles of its reactivity and potential applications can be inferred from the well-established chemistry of related structures. As the demand for highly functionalized and fluorine-containing scaffolds continues to grow, this compound is poised to become an increasingly valuable tool in the armamentarium of the modern medicinal chemist.

References

-

Lowe, R. D., et al. (2015). Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines. Organic Letters, 17(12), 3014–3017. Available at: [Link]

-

Lead Sciences. This compound. Available at: [Link]

-

Lowe, R. D., et al. (2015, June 19). Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines. PubMed. Available at: [Link]

-

PubChemLite. This compound (C8H5FN2O2). Available at: [Link]

-

Chemos GmbH&Co.KG. (2019, October 28). Safety Data Sheet: Methyl cyanoacetate. Available at: [Link]

-

University of Technology Sydney. (2013, October 21). Analytical Methods. OPUS at UTS. Available at: [Link]

-

Zoghbi, S. S., et al. (2023, October 16). Discovery of a High-Affinity Fluoromethyl Analog of [ 11 C]5-Cyano- N -(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([ 11 C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. PubMed Central. Available at: [Link]

-

MDPI. (2016, March 30). Synthesis and characterization of fluorine-substituted polylactides/glycolides. Frontiers. Available at: [Link]

-

MDPI. (2022, November 11). Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. Available at: [Link]

-

Lead Sciences. This compound. Available at: [Link]

-

ResearchGate. (2023, October 16). (PDF) Discovery of a High-Affinity Fluoromethyl Analog of [ 11 C]5-Cyano- N -(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([ 11 C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. Available at: [Link]

-

DOI. Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4- methylpiperazin-1-yl). Available at: [Link]

-

ResearchGate. (2025, August 6). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available at: [Link]

-

ResearchGate. (PDF) 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. Available at: [Link]

-

Le-Caer, S., et al. (2011). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 5-cyano-3-fluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-cyano-3-fluoropicolinate is a substituted pyridine derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. Its unique arrangement of a cyano group, a fluorine atom, and a methyl ester on the picolinate scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyano and ester groups offer versatile handles for further chemical modifications. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on established principles of chemical safety and data from structurally analogous compounds. It is designed to empower researchers to work confidently and safely with this valuable synthetic intermediate.

Hazard Identification and Risk Assessment

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source (Analogous Compound) |

| Molecular Formula | C₈H₅FN₂O₂ | - |

| Molecular Weight | 180.14 g/mol | - |

| Appearance | Likely a solid | Methyl 3-cyano-5-fluorobenzoate[1] |

| Solubility | Likely soluble in common organic solvents | General chemical principles |

Anticipated Health Hazards

Based on the hazard profiles of similar compounds such as methyl 3-cyano-5-fluorobenzoate, various cyanopyridines, and other substituted picolinates, this compound should be treated as a hazardous substance with the following potential effects:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The cyano group (-CN) is a notable feature, and while the toxicity of organic nitriles can vary, some can release cyanide in the body.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[1][4] Prolonged or repeated contact should be avoided.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][4][5][6]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4]

GHS Hazard Classification (Predicted)

The following GHS pictograms are recommended for labeling and in-house safety documentation until a formal classification is established.

| Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | |

| Skin Irritation, Category 2 | H315: Causes skin irritation. | |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation. | |

| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls should always be followed, prioritizing engineering and administrative controls over reliance on PPE alone.

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls

-

Primary Containment: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. For particularly sensitive operations or when handling larger quantities, a glove box may be warranted.

-

Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

| PPE Item | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against eye irritation from dust or splashes.[1][5][7] |

| Skin Protection | A flame-resistant lab coat. | Provides a barrier against accidental spills. |

| Hand Protection | Nitrile gloves. Check for breakthrough times and consider double-gloving for extended operations. | Prevents skin contact and irritation.[7] Gloves should be inspected before use and changed immediately if contaminated.[3] |

| Respiratory Protection | Generally not required when working in a functional fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of the compound, which may be harmful and cause respiratory irritation. |

Safe Handling and Storage Protocols

General Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][8]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[7][9][10] Contaminated clothing should be removed and laundered before reuse.[1][10]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][11][12]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5][8]

-

Conditions: Store in a cool, dry place away from sources of ignition and incompatible materials.[8]

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Accidental Release Measures

A clear and practiced spill response plan is crucial.

Caption: Step-by-step spill response workflow.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3]

-

Containment and Cleaning: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it into a suitable container for disposal.[3] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand) and transfer to a sealed container.[7]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[7]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste. Dispose of the material and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a promising compound for synthetic and medicinal chemistry. By understanding its potential hazards through careful consideration of analogous structures and by adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment. Proactive risk assessment and a commitment to a strong safety culture are the cornerstones of successful and responsible scientific advancement.

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl cyanoacetate. [Link]

-

Stead, L. F., & Lancaster, T. (2012). Opinion controversy to chromium picolinate therapy's safety and efficacy: ignoring 'anecdotes' of case reports or recognising individual risks and new guidelines urgency to introduce innovation by predictive diagnostics?. PMC. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Pyridinecarbonitrile. [Link]

-

Redox. Safety Data Sheet Chromium Picolinate. [Link]

-

SAHPRA. SAHPRA's warning on Selenium and zinc picolinate-containing products for children. [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. METHYL CYANOACETATE. [Link]

Sources

- 1. fishersci.es [fishersci.es]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. chemos.de [chemos.de]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

The Strategic Application of Methyl 5-cyano-3-fluoropicolinate in Fragment-Based Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of Methyl 5-cyano-3-fluoropicolinate as a strategic fragment in drug discovery. We will delve into its chemical attributes, potential applications in fragment-based screening, and the detailed methodologies required to effectively utilize this and similar fragments in the quest for novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field.

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds.[1][2][3][4] The core principle of FBDD lies in screening small, low molecular weight compounds (fragments) that, due to their reduced complexity, can explore chemical space more efficiently and often exhibit higher hit rates.[1] These initial weak-binding hits are then optimized into potent drug candidates through structure-guided elaboration.

This compound represents a class of fragments with significant potential. Its rigid heterocyclic scaffold, combined with strategically placed functional groups, offers a rich platform for interaction with biological targets. This guide will use this compound as a focal point to discuss the broader principles and practices of utilizing fluorinated and potentially reactive fragments in modern drug discovery campaigns.

Physicochemical Profile and Covalent Potential

A thorough understanding of a fragment's physicochemical properties and inherent reactivity is paramount to its successful application.

Physicochemical Characteristics

This compound is a small molecule with the following key attributes:

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molecular Weight | 180.14 g/mol | [1] |

| CAS Number | 1200498-42-5 | [1] |

These properties align well with the "Rule of Three," a set of guidelines used to define a good fragment: molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. This adherence suggests favorable solubility and oral bioavailability characteristics for potential downstream drug candidates.

The Dual-Role Functionality: Covalent and Non-Covalent Interactions

The chemical architecture of this compound suggests a dual potential for interaction with protein targets. The pyridine ring and its substituents can participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking.

Furthermore, the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can activate the cyano group, rendering it susceptible to nucleophilic attack by reactive amino acid residues such as cysteine.[5] This positions the fragment as a potential covalent inhibitor, a class of drugs that can offer enhanced potency and duration of action.[6] The proposed mechanism for covalent modification of a cysteine residue is depicted below.

Caption: Proposed covalent modification of a cysteine residue.

Application in Fragment Library Design and Screening

The inclusion of fragments like this compound in a screening library offers several advantages. The presence of a fluorine atom is particularly noteworthy, as it enables the use of ¹⁹F-NMR spectroscopy, a highly sensitive technique for detecting weak binding events.[7][8][9][10]

General Fragment Screening Workflow

A typical FBDD campaign involves a series of steps to identify and validate fragment hits. The following diagram illustrates a generalized workflow.

Caption: A generalized fragment-based drug discovery workflow.

Key Experimental Methodologies

The successful application of FBDD relies on robust and sensitive biophysical techniques to detect the weak interactions between fragments and their targets.

Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method for identifying fragment binding by measuring changes in protein thermal stability.[11][12][13][14][15]

-

Preparation of Reagents:

-

Prepare a stock solution of the target protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) at 5000x concentration in DMSO.

-

Prepare a stock solution of this compound and other fragments at 10 mM in DMSO.

-

-

Assay Setup (96-well plate format):

-

In each well, add 18 µL of the protein solution.

-

Add 1 µL of the fragment stock solution (final concentration 500 µM). For control wells, add 1 µL of DMSO.

-

Add 1 µL of a 1:250 dilution of the 5000x dye stock.

-

Seal the plate and centrifuge briefly.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate melt curves.

-

Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

-

A significant increase in Tm in the presence of a fragment indicates binding and stabilization of the protein.

-

Caption: Workflow for a Thermal Shift Assay experiment.

¹⁹F-NMR Screening

The fluorine atom in this compound makes it an ideal candidate for ¹⁹F-NMR screening. This technique is highly sensitive and provides information on binding and, in some cases, the local environment of the fragment upon binding.[7][8][9][10]

-

Sample Preparation:

-

Prepare a stock solution of the target protein at 10-20 µM in an NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 100 mM NaCl, 10% D₂O).

-

Prepare a stock solution of this compound at 1 mM in a compatible solvent (e.g., d₆-DMSO).

-

-

NMR Data Acquisition:

-

Acquire a reference ¹⁹F-NMR spectrum of the fragment alone (e.g., 100 µM final concentration).

-

Acquire a ¹⁹F-NMR spectrum of the fragment in the presence of the target protein.

-

Observe for changes in the fluorine signal, such as chemical shift perturbations, line broadening, or changes in signal intensity.

-

-

Data Analysis:

-

A significant change in the ¹⁹F spectrum upon addition of the protein is indicative of binding.

-

The magnitude of the change can be used to estimate the binding affinity (Kd).

-

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[16][17][18][19][20]

-

Protein Crystallization:

-

Crystallize the target protein under conditions that yield well-diffracting crystals.

-

-

Fragment Soaking or Co-crystallization:

-

Soaking: Transfer a protein crystal to a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period.

-

Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure of the protein-fragment complex.

-

-

Analysis:

-

Analyze the electron density map to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.

-

Hypothetical Case Study: Targeting a Cysteine-Containing Enzyme

To illustrate the practical application of this compound, we present a hypothetical case study involving the screening of a fragment library against a cysteine-containing enzyme implicated in a disease pathway.

Hit Identification and Validation

A primary screen using TSA identifies this compound as a hit, showing a significant thermal shift.

| Fragment | ΔTm (°C) |

| This compound | +5.2 |

| Fragment B | +0.5 |

| Fragment C | -0.2 |

The hit is then validated using ¹⁹F-NMR, which confirms binding.

Structure-Activity Relationship (SAR) by Analogs

To improve the potency and explore the binding pocket, a series of analogs are synthesized and tested. The following table presents hypothetical SAR data.

| Analog | R¹ | R² | IC₅₀ (µM) |

| This compound | -OCH₃ | -F | 250 |

| Analog 1 | -OH | -F | 150 |

| Analog 2 | -NH₂ | -F | 100 |

| Analog 3 | -OCH₃ | -Cl | 300 |

| Analog 4 | -OCH₃ | -H | >500 |

This hypothetical data suggests that a hydrogen bond donor at the R¹ position and a fluorine at the R² position are favorable for activity.

Synthesis of this compound and Analogs

The synthesis of this compound can be achieved through multi-step synthetic routes starting from commercially available pyridine derivatives.[21][22][23] Analogs for SAR studies can be prepared by modifying the starting materials or by late-stage functionalization.

Conclusion

This compound serves as an excellent model for a strategically designed fragment for FBDD. Its physicochemical properties, coupled with the potential for both non-covalent and covalent interactions, make it a valuable tool for probing the binding sites of a wide range of protein targets. The presence of a fluorine atom further enhances its utility by enabling sensitive ¹⁹F-NMR screening. By employing the robust biophysical and structural biology techniques outlined in this guide, researchers can effectively leverage this and similar fragments to accelerate the discovery of novel therapeutics.

References

- Coudevylle, N., et al. (2015). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Parasitology, 142(S1), S109-S124.

- Jørgensen, C. V., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening.

- Li, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113797.

-

CHI. (2022). Fragment-Based Drug Discovery. Retrieved from [Link]

- Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2256-2277.

-

ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Themed collection: Fragment-based drug discovery. Retrieved from [Link]

- Si, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 185.

- Si, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 185.

- Allen, J. G., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(4), 154-158.

- Li, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113797.

- Li, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(15), 10452-10471.

- Wang, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 10183-10201.

- El-Gazzar, M. G., et al. (2024). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & Biodiversity, e202403463.

- Wlodawer, A. (2014). X-ray crystallography of protein-ligand interactions. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2271-2282.

- Barelier, S., et al. (2014). Lessons from hot spot analysis for fragment-based drug discovery. Journal of Computer-Aided Molecular Design, 28(4), 333-344.

-

Drug Hunter. (n.d.). Covalent Modifiers. Retrieved from [Link]

- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.

-

LookChem. (n.d.). 3-CYANO-5-FLUOROPYRIDINE. Retrieved from [Link]

- Lepre, C. A. (2011). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 54(23), 7973-7984.

- Owen, R. L., & Fischer, G. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1098616.

- Al-Majid, A. M., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules, 28(13), 5122.

- Singh, N., et al. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Current Drug Discovery Technologies.

-

Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

-

bioRxiv. (2024, October 31). Fragment-based development of small molecule inhibitors targeting Mycobacterium tuberculosis cholesterol metabolism. Retrieved from [Link]

- Al-Thebity, I. (2025). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Journal of Saudi Chemical Society, 29(8), 101709.

- Matulis, D., et al. (2005). Protein thermal shifts to identify low molecular weight fragments. Methods in Molecular Biology, 305, 135-153.

- Chen, Y., et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 28(14), 5488.

- Google Patents. (n.d.). WO 2012/059798 A2.

- Hartshorn, M. J. (2007). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 394, 287-304.

-

ResearchGate. (n.d.). Protein X-ray Crystallography and Protein-Ligand Interactions. Retrieved from [Link]

- Rosini, C., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(19), 6543.

- Bakalova, A. V., et al. (2025).

- Acar, Ç., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Journal of the Iranian Chemical Society.

- Leung, E., & Tritto, E. (2016). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 59(24), 10875-10892.

- De Colibus, L., & Von Delft, F. (2018). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 8(12), 456.

- Wang, J., et al. (2022). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. Bioorganic & Medicinal Chemistry, 74, 117053.

- Google Patents. (n.d.). WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. drughunter.com [drughunter.com]

- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. mdpi.com [mdpi.com]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]

- 15. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 18. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 23. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]

The Strategic Role of Methyl 5-cyano-3-fluoropicolinate Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract